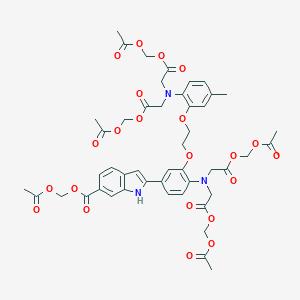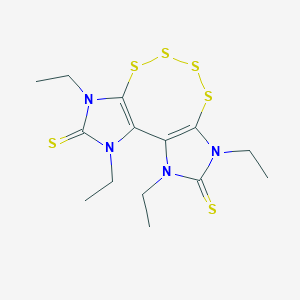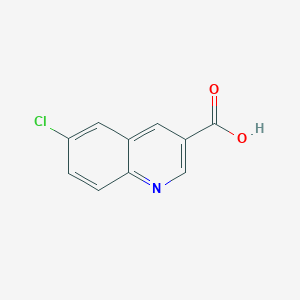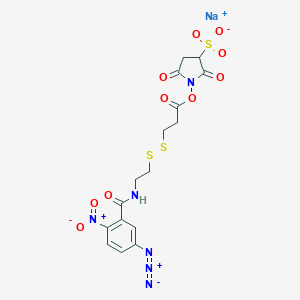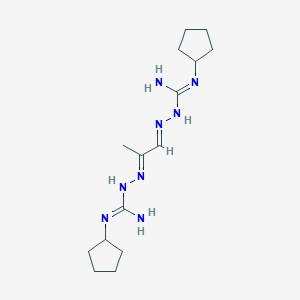
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is synthesized using a specific method and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is not fully understood. However, it has been suggested that the compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, the compound has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-). Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as drug development and disease treatment. The compound's potential toxicity and safety profile also need to be thoroughly investigated before it can be used in clinical settings. Additionally, the compound's interactions with specific enzymes and proteins need to be studied to further understand its biochemical and physiological effects. Overall, hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a promising compound that has the potential to contribute to various scientific fields.
Synthesemethoden
The synthesis of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) involves the reaction of hydrazine hydrate with 2-cyclopentylideneacetonitrile in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block for the synthesis of various drugs and has shown potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
123035-67-6 |
|---|---|
Produktname |
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl- |
Molekularformel |
C15H28N8 |
Molekulargewicht |
320.44 g/mol |
IUPAC-Name |
2-cyclopentyl-1-[(E)-[(1E)-1-[(N'-cyclopentylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C15H28N8/c1-11(21-23-15(17)20-13-8-4-5-9-13)10-18-22-14(16)19-12-6-2-3-7-12/h10,12-13H,2-9H2,1H3,(H3,16,19,22)(H3,17,20,23)/b18-10+,21-11+ |
InChI-Schlüssel |
ZIIJYZBYBOCIJN-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\NC(=NC1CCCC1)N)/C=N/NC(=NC2CCCC2)N |
SMILES |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
Kanonische SMILES |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
Synonyme |
methylglyoxal bis(cyclopentylamidinohydrazone) MGBCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



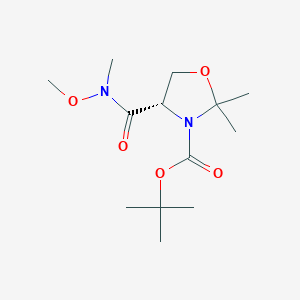

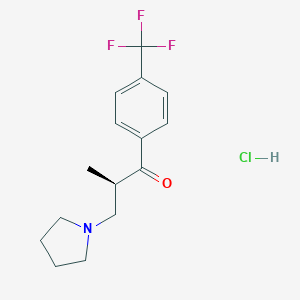
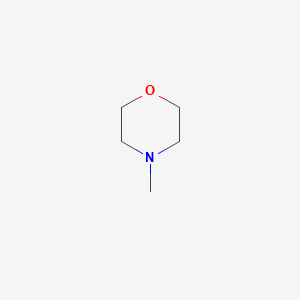
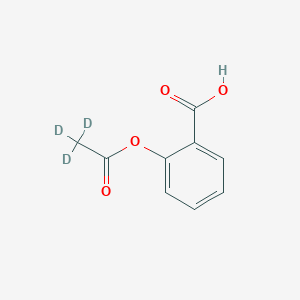
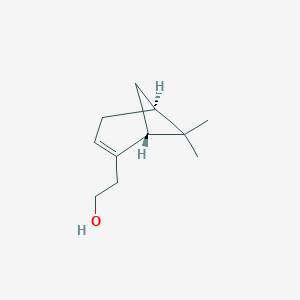
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
